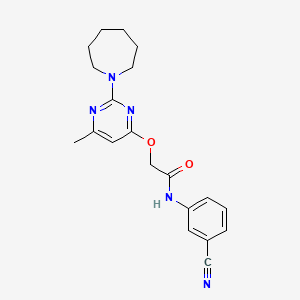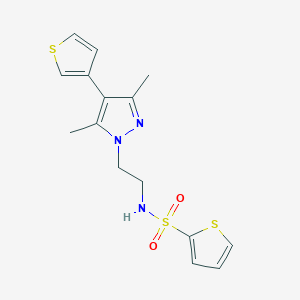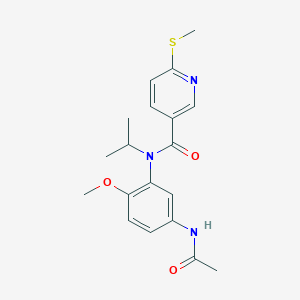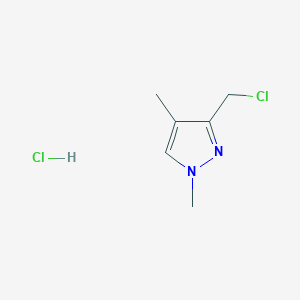
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
作用機序
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide selectively inhibits the mutant EGFR kinase activity, which is responsible for the growth and survival of cancer cells. It does not inhibit the wild-type EGFR kinase activity, which is essential for normal cell growth and survival. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide irreversibly binds to the mutant EGFR kinase domain, leading to inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide include inhibition of EGFR signaling, induction of apoptosis in cancer cells, and inhibition of tumor growth. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration.
実験室実験の利点と制限
One of the main advantages of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide for lab experiments is its high selectivity for mutant EGFR kinase activity, which allows for specific targeting of cancer cells while sparing normal cells. However, one limitation of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide is the potential for the development of resistance over time, which may limit its long-term efficacy.
将来の方向性
There are several future directions for the development of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide. One potential direction is the combination of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide with other targeted therapies or immunotherapies to enhance its efficacy. Another direction is the development of second-generation EGFR TKIs that can overcome resistance to 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide. Finally, the identification of predictive biomarkers that can identify patients who are most likely to benefit from 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide may also be an important area of future research.
In conclusion, 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide is a promising third-generation EGFR TKI that has shown significant efficacy in the treatment of NSCLC. Its high selectivity for mutant EGFR kinase activity and favorable safety profile make it a promising candidate for further development and clinical use.
合成法
The synthesis of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide involves the reaction of 2-chloro-6-methylpyrimidine-4-amine with 1-azepan-1-yl-2-hydroxyethanone to form 2-(azepan-1-yl)-6-methylpyrimidin-4-ol. The resulting compound is then reacted with 3-cyanophenylacetic acid to form the final product, 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide.
科学的研究の応用
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with NSCLC that carry the T790M EGFR mutation, which is known to confer resistance to first-generation EGFR TKIs. 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-cyanophenyl)acetamide has also been shown to have a favorable safety profile and is well-tolerated by patients.
特性
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-15-11-19(24-20(22-15)25-9-4-2-3-5-10-25)27-14-18(26)23-17-8-6-7-16(12-17)13-21/h6-8,11-12H,2-5,9-10,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPLAOIGLITBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-cyanophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513256.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2513260.png)

![8-(furan-2-ylmethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513266.png)

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2513268.png)
![4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2513269.png)

![2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2513274.png)

